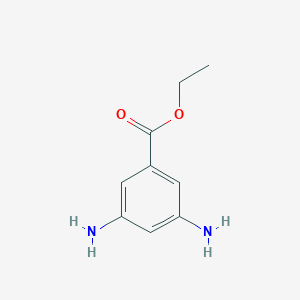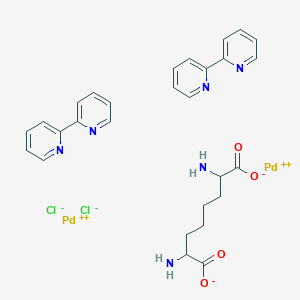
8-Hydroxypinoresinol
Overview
Description
8-Hydroxypinoresinol is a naturally occurring phenolic lignan found in various plant species, including flaxseed, rye, wheat, and oats. It is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in scientific research.
Mechanism of Action
Target of Action
8-Hydroxypinoresinol is a tetrahydrofurofuran lignan . It has been found to have cytoprotective effects against peroxynitrite-induced cell damage . Peroxynitrite is a reactive nitrogen species that can cause oxidative stress and cell damage .
Mode of Action
The compound interacts with its targets, primarily peroxynitrite, to reduce cell injury . It does this by acting as an antioxidant, neutralizing the harmful effects of peroxynitrite .
Biochemical Pathways
It is known that the compound plays a role in mitigating oxidative stress, which involves various biochemical pathways related to cell survival and apoptosis .
Pharmacokinetics
Like other lignans, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The primary result of this compound’s action is the reduction of cell injury caused by peroxynitrite . By acting as an antioxidant, it helps to protect cells from oxidative stress and damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance its effects, while factors that increase oxidative stress can make it less effective . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and light exposure .
Biochemical Analysis
Biochemical Properties
8-Hydroxypinoresinol interacts with various biomolecules in biochemical reactions. It has been found to have cytoprotective effects against peroxynitrite-induced LLC-PK1 cell damage
Cellular Effects
This compound has been shown to have cytoprotective effects on LLC-PK1 cells It protects these cells from damage induced by peroxynitrite, a reactive nitrogen species
Molecular Mechanism
It is known to exert cytoprotective effects against peroxynitrite-induced LLC-PK1 cell damage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxypinoresinol typically involves the oxidative coupling of coniferyl alcohol derivatives. This process can be catalyzed by enzymes such as peroxidases or laccases, which facilitate the formation of the lignan structure .
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from plant sources. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxypinoresinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which may possess different biological activities .
Scientific Research Applications
8-Hydroxypinoresinol has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential use in synthesizing novel compounds.
Biology: Its cytoprotective effects against peroxynitrite-induced cell damage make it a compound of interest in cellular biology.
Medicine: Research has shown its potential in treating diseases related to oxidative stress and inflammation.
Industry: It is used in the development of nutraceuticals and natural products due to its health benefits.
Comparison with Similar Compounds
Pinoresinol: Another lignan with similar antioxidant properties.
Phillygenin: Known for its cytoprotective effects against oxidative stress.
Secoisolariciresinol: Found in flaxseed, it has antioxidant and anti-inflammatory properties.
Uniqueness: 8-Hydroxypinoresinol is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its ability to protect cells from peroxynitrite-induced damage sets it apart from other lignans .
Properties
IUPAC Name |
(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-24-16-7-11(3-5-14(16)21)18-13-9-26-19(20(13,23)10-27-18)12-4-6-15(22)17(8-12)25-2/h3-8,13,18-19,21-23H,9-10H2,1-2H3/t13-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICMVLOHBZPXIT-WNISUXOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315412 | |
| Record name | 8-Hydroxypinoresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Hydroxypinoresinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81426-17-7 | |
| Record name | 8-Hydroxypinoresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81426-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxypinoresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxypinoresinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 - 185 °C | |
| Record name | 8-Hydroxypinoresinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)

![4-propan-2-ylidene-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B162173.png)
![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)








![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)

